6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid
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Overview
Description
6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid is a complex organic compound that features both amino and sulfonic acid functional groups. This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by its unique structure which includes a sulfonyl group attached to a methylbenzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid typically involves multiple steps. One common route includes the sulfonation of naphthalene followed by nitration and subsequent reduction to introduce the amino group. The final step involves the sulfonylation with 4-methylbenzene-1-sulfonyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to form corresponding sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Sulfide derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
2-Aminonaphthalene-1-sulfonic acid:
4-Aminonaphthalene-1-sulfonic acid: Utilized in the synthesis of various dyes and pigments.
Uniqueness
6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid is unique due to the presence of both an amino group and a sulfonyl group attached to a naphthalene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
791129-90-3 |
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Molecular Formula |
C17H15NO6S2 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-amino-4-(4-methylphenyl)sulfonyloxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H15NO6S2/c1-11-2-6-14(7-3-11)26(22,23)24-17-10-15(25(19,20)21)8-12-4-5-13(18)9-16(12)17/h2-10H,18H2,1H3,(H,19,20,21) |
InChI Key |
KUGZGIAPWIESKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C=C(C=CC3=CC(=C2)S(=O)(=O)O)N |
Origin of Product |
United States |
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